5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Overview
Description
“5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride” is a compound that belongs to the class of pyrazole derivatives . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . This compound is known for its diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The methods for obtaining these structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The compound also contains an amino group and additional functionality in the pyridine ring .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
1. Synthesis and Characterization
- 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride has been utilized in various synthetic processes. For instance, it plays a role in multi-component reactions for synthesizing certain pyrazole derivatives in ionic liquids, offering high yields and environmental benefits (Xiao, Lei, & Hu, 2011).
2. Crystal Structure Analysis
- The compound's derivatives have been studied using X-ray structural analysis. Such studies help in understanding the stereochemical peculiarities and potential transformations of the compound's derivatives (Borisova et al., 2016).
3. Chemical Properties and Reactions
- Investigations into the compound's chemical properties and reactions include the study of hydrogen-bonded chains and ribbons in certain derivatives, highlighting their molecular structures and bonding characteristics (Quiroga et al., 2010).
4. Computational Studies
- Computational studies, including density-functional-theory (DFT) calculations, have been conducted on derivatives of this compound, providing insights into their molecular structure and stability (Shen et al., 2012).
5. Molecular Docking Studies
- Molecular docking studies have been performed on certain derivatives to predict their binding interactions with target proteins, which is crucial in drug design and understanding biological interactions (Reddy et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives, which share structural similarities with mfcd25371068, are known to exhibit tautomerism . This phenomenon may influence their reactivity and impact their interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Action Environment
It’s known that the reactivity of pyrazole derivatives can be influenced by the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Safety and Hazards
Future Directions
Pyrazole derivatives, including “5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride”, are promising substrates for the development of drugs for the treatment of various diseases . Future research could focus on developing more effective synthetic approaches to these compounds, examining their different potencies, and seeking potential applications .
Biochemical Analysis
Biochemical Properties
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions often result in conformational changes in the target biomolecules, leading to altered activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these processes is important for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14;/h1-4H,5H2,(H2,10,11)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUGXBOFYYPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-63-1 | |
Record name | 2-Furancarboxylic acid, 5-[(3-amino-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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